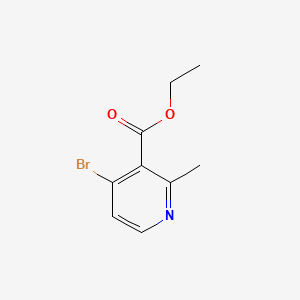

Ethyl 4-bromo-2-methylnicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWMYIZFWWUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744166 | |

| Record name | Ethyl 4-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-41-3 | |

| Record name | Ethyl 4-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-bromo-2-methylnicotinate (CAS: 1256818-41-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-2-methylnicotinate is a strategically important heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing ester, a nucleophilic methyl group, and a versatile bromine atom on a pyridine core—renders it a highly valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed characterization data, and an exploration of its reactivity in key cross-coupling reactions. Furthermore, we delve into its potential applications in drug discovery, underscoring its significance as a scaffold for novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the design and execution of synthetic routes involving this versatile reagent.

Chemical and Physical Properties

Ethyl 4-bromo-2-methylnicotinate is a substituted pyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of approximately 244.09 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an ethoxycarbonyl group, and at the 4-position with a bromine atom.

| Property | Value | Source |

| CAS Number | 1256818-41-3 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| IUPAC Name | ethyl 4-bromo-2-methylpyridine-3-carboxylate | [3] |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1C)Br | [1][3] |

| InChI Key | YLQWMYIZFWWUAD-UHFFFAOYSA-N | [1][3] |

| Physical Form | Solid or semi-solid | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere | [4] |

Synthesis and Characterization

The synthesis of Ethyl 4-bromo-2-methylnicotinate can be achieved through a multi-step sequence, often culminating in the esterification of the corresponding carboxylic acid. A plausible and efficient synthetic route is outlined below, based on established methodologies for the preparation of similar nicotinic acid derivatives.

Proposed Synthesis Workflow

The synthesis commences with the bromination of 2-methylnicotinic acid, followed by esterification to yield the final product. This approach ensures regioselective introduction of the bromine atom at the 4-position, activated by the directing effects of the existing substituents.

Caption: Proposed two-step synthesis of Ethyl 4-bromo-2-methylnicotinate.

Detailed Experimental Protocol: Esterification of 4-Bromo-2-methylnicotinic Acid

This protocol is based on standard esterification procedures for nicotinic acid derivatives.

Materials:

-

4-Bromo-2-methylnicotinic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred solution of 4-bromo-2-methylnicotinic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 4-bromo-2-methylnicotinate as a solid or semi-solid.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 8.3-8.5 ppm (d, 1H): Pyridine ring proton adjacent to the nitrogen.

-

δ 7.3-7.5 ppm (d, 1H): Pyridine ring proton.

-

δ 4.3-4.5 ppm (q, 2H): Methylene protons of the ethyl ester group.

-

δ 2.5-2.7 ppm (s, 3H): Methyl protons at the 2-position.

-

δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl ester group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 165-167 ppm: Carbonyl carbon of the ester.

-

δ 150-160 ppm: Pyridine ring carbons attached to nitrogen and the methyl group.

-

δ 120-145 ppm: Pyridine ring carbons, including the carbon attached to the bromine.

-

δ 61-63 ppm: Methylene carbon of the ethyl ester group.

-

δ 22-25 ppm: Methyl carbon at the 2-position.

-

δ 13-15 ppm: Methyl carbon of the ethyl ester group.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~2980 cm⁻¹: C-H stretching of alkyl groups.

-

~1720 cm⁻¹: C=O stretching of the ester.

-

~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1100 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS):

-

Expected [M]+ and [M+2]+ peaks: Characteristic isotopic pattern for a bromine-containing compound in a roughly 1:1 ratio.

-

Calculated m/z for C₉H₁₀⁷⁹BrNO₂: 242.9895

-

Calculated m/z for C₉H₁₀⁸¹BrNO₂: 244.9874

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 4-bromo-2-methylnicotinate stems from the reactivity of the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling cycles.

Overview of Reactivity in Cross-Coupling Reactions

Caption: Key cross-coupling reactions involving Ethyl 4-bromo-2-methylnicotinate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the 4-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The general reactivity trend for halopyridines in Suzuki coupling is I > Br > Cl, making the bromo-substituent of the title compound a reliable handle for this transformation.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precursors.

-

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes, which are versatile intermediates that can be further elaborated into more complex structures.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand.

-

Copper Co-catalyst: CuI.

-

Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPEA).

-

Solvent: THF, DMF, or acetonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. This reaction is of paramount importance in medicinal chemistry, as the amino-pyridine scaffold is present in numerous biologically active molecules.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).

-

Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

Applications in Drug Discovery

Nicotinic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities. They are known to be precursors for the biosynthesis of NAD and NADP, and they have been explored for their potential in treating a range of conditions, including dyslipidemia, inflammation, and neurodegenerative diseases.

Ethyl 4-bromo-2-methylnicotinate serves as a key intermediate for the synthesis of more complex nicotinic acid derivatives with tailored biological activities. The bromine atom provides a reactive handle for introducing a variety of substituents at the 4-position through the cross-coupling reactions described above. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds, a cornerstone of modern drug discovery. The methyl and ethyl ester groups can also be modified to fine-tune the physicochemical properties of the final molecules, such as solubility and metabolic stability.

Safety and Handling

Hazard Identification:

Based on data for similar brominated aromatic esters, Ethyl 4-bromo-2-methylnicotinate should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract.[6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage condition is 2-8°C under an inert atmosphere.[4]

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist. A formal Safety Data Sheet (SDS) for this specific compound should be consulted when available.

Conclusion

Ethyl 4-bromo-2-methylnicotinate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries based on the substituted pyridine scaffold. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, with the aim of facilitating its effective use in the laboratory. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of intermediates like Ethyl 4-bromo-2-methylnicotinate is set to increase.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

The Royal Society of Chemistry. Supporting information for A versatile and efficient method for the synthesis of esters from alcohols and carboxylic acids. [Link]

-

PubChemLite. Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2). [Link]

-

PubChem. Ethyl 5-bromo-6-methylnicotinate. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-bromo-2-methylnicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-methylnicotinate, a halogenated pyridine derivative, is a key building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and an ester functional group on a pyridine scaffold, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-bromo-2-methylnicotinate, detailed protocols for its characterization, and insights into its reactivity and applications, particularly in the realm of medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

Ethyl 4-bromo-2-methylnicotinate possesses the molecular formula C₉H₁₀BrNO₂ and a molecular weight of approximately 244.09 g/mol [1][2]. The molecule consists of a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position.

Table 1: Physical and Chemical Properties of Ethyl 4-bromo-2-methylnicotinate

| Property | Value | Source(s) |

| CAS Number | 1256818-41-3 | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| Physical Form | Solid, semi-solid, or liquid | [4] |

| Purity | Typically ≥98% | [5] |

| Melting Point | Not experimentally determined in reviewed sources. | |

| Boiling Point | Not experimentally determined in reviewed sources. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Density | Not experimentally determined in reviewed sources. |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of Ethyl 4-bromo-2-methylnicotinate is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group of the ester, and the methyl group. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of the protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 4-bromo-2-methylnicotinate is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C-Br stretch: A weaker absorption in the fingerprint region.

-

Aromatic C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Predicted mass spectral data includes a [M+H]⁺ peak at m/z 243.99677[6].

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 4-bromo-2-methylnicotinate is largely dictated by the pyridine ring, the bromine substituent, and the ester group.

Reactivity of the Bromopyridine Core

Halopyridines are known to participate in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis[7]. The bromine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for introducing molecular diversity.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. Ethyl 4-bromo-2-methylnicotinate can be readily coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or alkyl substituents at the 4-position[1][8][9][10]. This reaction is a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.

Figure 1: Generalized Suzuki-Miyaura cross-coupling reaction involving Ethyl 4-bromo-2-methylnicotinate.

Modification of the Ester Group

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by coupling with amines.

Synthesis

While a specific, detailed synthesis protocol for Ethyl 4-bromo-2-methylnicotinate is not widely published in readily accessible literature, a plausible synthetic route can be inferred from established organic chemistry principles. A common approach for the synthesis of similar nicotinic acid derivatives involves the construction of the pyridine ring followed by functional group manipulations. Alternatively, a commercially available substituted pyridine could be brominated and subsequently esterified. One potential, though not explicitly verified, route could involve the bromination of ethyl 2-methylnicotinate.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of Ethyl 4-bromo-2-methylnicotinate.

Protocol 1: Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Figure 2: Workflow for determining the melting point of a solid organic compound.

Protocol 2: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 3: FTIR Spectroscopic Analysis

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Protocol 4: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

Instrument Setup: Set up the gas chromatograph with an appropriate column and temperature program to separate the components of the sample. Set the mass spectrometer to scan a suitable mass range.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition and Analysis: The separated components will be detected by the mass spectrometer, providing a mass spectrum for each. Compare the obtained mass spectrum with spectral libraries for identification.

Safety and Handling

Based on supplier safety data, Ethyl 4-bromo-2-methylnicotinate is classified as a hazardous substance. It is indicated to cause skin and eye irritation[3].

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention[3].

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Ethyl 4-bromo-2-methylnicotinate is a highly valuable and versatile building block in organic synthesis. Its strategic placement of a bromine atom and an ester group on a pyridine ring allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties and characterization, which is essential for its effective use in research and development.

References

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

PubChem. Ethyl 4-bromobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information - General. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2). Retrieved from [Link]

-

PubChem. ethyl 4-methylnicotinate. Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

thinkSRS.com. Melting Point Determination. Retrieved from [Link]

-

Quora. Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. Retrieved from [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

-

ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

-

Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

ResearchGate. (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

PubChem. Ethyl 4-methylnicotinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

PubChem. Ethyl 2-bromo-4-methylpentanoate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved from [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005, October 14). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl 4-bromo-2-methylnicotinate | 1256818-41-3 [sigmaaldrich.com]

- 4. gcms.cz [gcms.cz]

- 5. Ethyl 4-bromo-2-methylnicotinate | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Strategic Overview: A Retrosynthetic Approach

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-methylnicotinate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 4-bromo-2-methylnicotinate, a valuable heterocyclic building block in modern drug discovery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field.

Ethyl 4-bromo-2-methylnicotinate (CAS: 1256818-41-3) is a substituted pyridine derivative.[1][2] Its structure lends itself to a variety of further chemical modifications, making it a key intermediate. The most logical and well-established synthetic route involves the transformation of a primary aromatic amine into a bromide. This is classically achieved via the Sandmeyer reaction, a robust and versatile method for the conversion of aryl diazonium salts.[3][4]

Our retrosynthetic analysis, therefore, identifies Ethyl 4-amino-2-methylnicotinate as the immediate precursor. The core transformation is the substitution of the C4-amino group with a bromine atom.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as the starting material, Ethyl 2-methylnicotinate, is commercially available and can be nitrated and subsequently reduced to form the required amine precursor, or the amine itself can be sourced directly.[5][6][7] This guide will focus on the pivotal Sandmeyer reaction sequence.

The Core Synthesis: A Two-Stage Protocol

The conversion of Ethyl 4-amino-2-methylnicotinate to the desired bromo-derivative is a two-stage, one-pot process. First, the primary amine is converted to a diazonium salt (diazotization). Second, this highly reactive intermediate is subjected to a copper(I) bromide-mediated decomposition that introduces the bromine atom.

Stage 1: Diazotization of Ethyl 4-amino-2-methylnicotinate

Diazotization is the reaction between a primary aromatic amine and nitrous acid (HNO₂) to form a diazonium salt.[8] Because nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid. For the Sandmeyer bromination, using hydrobromic acid (HBr) is particularly efficient as it serves as both the acid catalyst and the bromide source for the subsequent step.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[9] Maintaining a low temperature is critical for safety and to prevent the premature decomposition of the diazonium salt to undesired phenols.

-

Strong Acid: A strong acidic medium is required to generate nitrous acid from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine to form diazoamino byproducts.[10] The protonation of the pyridine nitrogen also increases the solubility of the starting material.[11]

Caption: Overall workflow for the synthesis.

Stage 2: Sandmeyer Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3] Copper(I) bromide (CuBr) is a classic and highly effective reagent for this transformation.[12] The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt. This reduces the diazonium group, which then decomposes, releasing molecular nitrogen (a thermodynamically highly favorable process) and forming an aryl radical. This radical subsequently abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[4][13]

Causality Behind Experimental Choices:

-

Copper(I) Bromide: Cu(I) is essential for the catalytic cycle. While other copper sources can be used, CuBr is direct and efficient.[12][14] The quality of the CuBr is paramount; it should be pure and free from oxidizing Cu(II) impurities. It can be prepared fresh by the reduction of a Cu(II) salt.[15][16]

-

Gradual Heating: The reaction is initiated at a low temperature by the slow addition of the diazonium salt solution to the CuBr. The mixture is then allowed to warm to room temperature and often gently heated to ensure the complete decomposition of the diazonium salt and the evolution of nitrogen gas.[17]

Experimental Protocols

Safety Precaution: This procedure involves potentially hazardous materials. Diazonium salts can be explosive when isolated and dry. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Preparation of Copper(I) Bromide (Optional, if not available commercially)

This protocol provides a reliable method for synthesizing fresh, active CuBr.[16]

-

In a 1 L flask, dissolve copper(II) sulfate pentahydrate (150 g) and sodium bromide (87.5 g) in 600 mL of warm water.

-

While stirring vigorously, slowly add powdered sodium sulfite (38 g) over 10-15 minutes. The blue color of the solution should fade. If it persists, add a small amount of additional sodium sulfite until the solution is colorless or pale.

-

Cool the mixture in an ice bath to precipitate the white copper(I) bromide.

-

Collect the precipitate by filtration, wash it twice with water containing a small amount of sulfurous acid (to prevent re-oxidation), followed by a final wash with ethanol.

-

Dry the solid under vacuum at 100-120 °C. The yield should be approximately 80 g.[16]

Protocol 3.2: Synthesis of Ethyl 4-bromo-2-methylnicotinate

This protocol is adapted from established procedures for Sandmeyer reactions on heterocyclic amines.[13][17]

-

Diazotization:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add Ethyl 4-amino-2-methylnicotinate (0.1 mol, 18.02 g).

-

Add 48% aqueous hydrobromic acid (HBr) (60 mL). Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (0.11 mol, 7.59 g) in 25 mL of water and cool it to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution or suspension of copper(I) bromide (CuBr) (0.12 mol, 17.2 g) in 48% aqueous HBr (30 mL). Cool this mixture to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in step 1 to the stirred CuBr suspension. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Gently heat the mixture to 60-80 °C using a water bath for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.[17]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Make the solution basic (pH ~8-9) by the slow and careful addition of a saturated sodium carbonate (Na₂CO₃) solution or aqueous ammonia.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford Ethyl 4-bromo-2-methylnicotinate as the final product.

-

Data Summary

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Ethyl 4-amino-2-methylnicotinate | 1060805-92-6 | 180.20 | 0.10 | 18.02 | - |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | - | - | 90 |

| Sodium Nitrite | 7632-00-0 | 69.00 | 0.11 | 7.59 | - |

| Copper(I) Bromide | 7787-70-4 | 143.45 | 0.12 | 17.20 | - |

Mechanistic Insights

The underlying mechanisms justify the stringent reaction conditions.

Caption: Catalytic cycle of the Sandmeyer reaction.

References

- Vertex AI Search. (2024-04-29). Cuprous Bromide: Overview, Applications in the Synthesis of Crystal and Synthesis Method.

- Biosynth. Ethyl 2-Methylnicotinate | 1721-26-2.

- Ricano. (2025-05-26). Cuprous bromide (CuBr).

- ResearchGate. Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH....

- ChemicalBook. Cuprous bromide synthesis.

- Unknown Source. The Role of Cuprous Bromide in Advanced Organic Synthesis.

- Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.

- Google Patents. (CN112824387A). 2-methyl nicotinate and preparation method and application thereof.

- PrepChem.com. Preparation of copper(I) bromide (cuprous bromide).

- Revue Roumaine de Chimie. THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH.

- Benchchem. Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.

- ChemicalBook. Ethyl 2-methylnicotinate CAS#: 1721-26-2.

- Tawfiq MT. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci 4: 98-107.

- PrepChem.com. Synthesis of b. 5,6-Diamino-4-butylamino-2-methylnicotinic acid ethyl ester.

- Wikipedia. Sandmeyer reaction.

- Google Patents. (WO2019121644A1). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

- MedchemExpress.com. Ethyl 2-methylnicotinate | Biochemical Reagent.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- ChemScene. 65996-16-9 | Ethyl 2-bromo-5-methylnicotinate.

- L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction.

- NIH PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Royal Society of Chemistry. (2018). A general electrochemical strategy for the Sandmeyer reaction.

- Guidechem. 4-broMo-2-Methylnicotinic acid ethyl ester 1256818-41-3 wiki.

- PubChemLite. Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2).

- Santa Cruz Biotechnology. Ethyl 5-bromo-2-methylnicotinate | CAS 129477-21-0.

- ChemSynthesis. (2025-05-20). ethyl 4-methylnicotinate - 6316-72-9.

- BLD Pharm. 1256818-41-3|Ethyl 4-bromo-2-methylnicotinate.

- ChemicalBook. 4-broMo-2-Methylnicotinic acid ethyl ester | 1256818-41-3.

- ChemicalRegister.com. ETHYL 2-BROMO-4-METHYLNICOTINATE Suppliers.

- Sigma-Aldrich. Ethyl 4-bromo-2-methylnicotinate | 1256818-41-3.

- ChemWhat. Ethyl 2-methylnicotinate CAS#: 1721-26-2.

- Google Patents. (EP0040830B1). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

- MDPI. A Convenient Synthesis of Amino Acid Methyl Esters.

- Pearson. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained.

Sources

- 1. guidechem.com [guidechem.com]

- 2. PubChemLite - Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. biosynth.com [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemwhat.com [chemwhat.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. oaji.net [oaji.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. nbinno.com [nbinno.com]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ricanoglobal.com [ricanoglobal.com]

- 15. Cuprous Bromide: Overview, Applications in the Synthesis of Crystal and Synthesis Method_Chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. Cuprous bromide synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data for Ethyl 4-bromo-2-methylnicotinate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-2-methylnicotinate

Introduction

Ethyl 4-bromo-2-methylnicotinate is a substituted pyridine derivative with the chemical formula C₉H₁₀BrNO₂ and a molecular weight of approximately 244.09 g/mol .[1][2] As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application in synthesis and for ensuring the purity and identity of resulting products. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively confirm the structure of this compound. The principles and experimental considerations discussed herein are designed to offer researchers and drug development professionals a robust framework for structural verification.

Molecular Structure and Spectroscopic Blueprint

The structural integrity of a molecule is confirmed when data from orthogonal analytical techniques converge. For Ethyl 4-bromo-2-methylnicotinate, NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular mass and provides insights into the molecule's fragmentation, further corroborating its structure.

Figure 1: Numbered structure of Ethyl 4-bromo-2-methylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule can be constructed. A standard protocol involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For Ethyl 4-bromo-2-methylnicotinate, we expect five distinct signals corresponding to the aromatic protons, the ethyl ester protons, and the methyl group on the pyridine ring. Protons on aromatic rings typically resonate in the downfield region of δ 6.5-8.0 ppm.[4]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet (d) | 1H | ~5.0 Hz |

| H-5 (Pyridine) | 7.4 - 7.6 | Doublet (d) | 1H | ~5.0 Hz |

| -O-CH₂ -CH₃ (Ethyl) | 4.3 - 4.5 | Quartet (q) | 2H | ~7.1 Hz |

| CH₃ (on Ring C2) | 2.6 - 2.8 | Singlet (s) | 3H | N/A |

| -O-CH₂-CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | 3H | ~7.1 Hz |

Causality Behind Assignments:

-

Aromatic Protons (H-5, H-6): The two protons on the pyridine ring are chemically non-equivalent. H-6 is adjacent to the electronegative nitrogen atom, causing it to be more deshielded and appear further downfield than H-5. They are coupled to each other, resulting in a doublet for each signal with a typical ortho coupling constant for pyridines.[5]

-

Ethyl Group: The methylene (-CH₂-) protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further from the oxygen and appear upfield at ~1.4 ppm, split into a triplet by the two neighboring methylene protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.[6]

-

Ring Methyl Group: The methyl protons at the C2 position have no adjacent protons to couple with, hence they appear as a sharp singlet.

Figure 2: ¹H-¹H coupling relationships in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in Ethyl 4-bromo-2-methylnicotinate, all nine carbon atoms are expected to be chemically distinct, resulting in nine signals. Carbons in aromatic rings typically absorb between 120-150 ppm, while carbonyl carbons are found further downfield (160-220 ppm).[4][7]

| Carbon Assignment | Expected δ (ppm) | Description |

| C8 (C=O) | 165 - 168 | Ester Carbonyl |

| C2 (Pyridine) | 158 - 162 | Aromatic C attached to CH₃ & N |

| C6 (Pyridine) | 150 - 153 | Aromatic C-H adjacent to N |

| C4 (Pyridine) | 140 - 144 | Aromatic C attached to Br |

| C5 (Pyridine) | 128 - 132 | Aromatic C-H |

| C3 (Pyridine) | 125 - 128 | Aromatic C attached to Ester |

| C9 (-O-C H₂-CH₃) | 60 - 63 | Ethyl Methylene |

| C7 (C H₃ on Ring) | 22 - 25 | Ring Methyl |

| C10 (-O-CH₂-C H₃) | 13 - 15 | Ethyl Methyl |

Causality Behind Assignments:

-

Carbonyl Carbon (C8): The C=O carbon is the most deshielded due to the double bond to an electronegative oxygen atom, placing it furthest downfield.[7]

-

Aromatic Carbons (C2-C6): Their chemical shifts are influenced by their position relative to the nitrogen atom, the bromine, and the ester group. Carbons directly attached to heteroatoms (C2, C6) are typically downfield. The carbon bearing the bromine (C4) is also significantly shifted.

-

Aliphatic Carbons (C7, C9, C10): The methylene carbon of the ethyl group (C9) is bonded to an oxygen, shifting it to ~61 ppm. The two methyl carbons (C7 and C10) appear in the upfield region, as is typical for sp³-hybridized carbons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.[8]

Experimental Protocol: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a faster, solvent-free measurement. The sample is then scanned with IR radiation.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1725 | C=O Stretch (strong, sharp) | Ester |

| 1600 - 1550 | C=C and C=N Stretch | Aromatic (Pyridine) |

| 1300 - 1100 | C-O Stretch (strong) | Ester |

| ~600 | C-Br Stretch | Alkyl Halide |

Interpretation:

-

The Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be a strong, sharp absorption around 1725 cm⁻¹. This is the characteristic stretching vibration of the ester carbonyl group. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic pyridine ring.[9][10]

-

C-O Stretches: Two strong bands are expected in the 1300-1100 cm⁻¹ region, corresponding to the C-C-O and O-C-C asymmetric and symmetric stretches of the ester linkage, often referred to as the "ester Rule of Three" along with the C=O peak.[10]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the presence of the aliphatic methyl and ethyl groups.[11][12]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of peaks, including the C-Br stretch, which are unique to the molecule's overall structure and serve as a definitive fingerprint for identification.[8][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns.

Experimental Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI), causing them to ionize and fragment.[14]

Data Analysis:

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), Ethyl 4-bromo-2-methylnicotinate will exhibit two molecular ion peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (m/z 243) and one for the molecule containing ⁸¹Br (m/z 245). This characteristic M and M+2 pattern is definitive proof of the presence of one bromine atom.

-

Key Fragments: The fragmentation pattern provides a puzzle that can be pieced together to confirm the structure.

| m/z (Mass/Charge) | Proposed Fragment | Fragment Lost |

| 243 / 245 | [C₉H₁₀BrNO₂]⁺ (Molecular Ion) | N/A |

| 214 / 216 | [M - C₂H₅]⁺ | Ethyl radical |

| 198 / 200 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 170 / 172 | [M - CO₂Et]⁺ | Carboethoxy radical |

| 119 | [M - Br - C₂H₄]⁺ or other pyridine ring fragments | Br and Ethylene |

Fragmentation Logic: The primary fragmentation pathways for pyridine derivatives involve the loss of substituents from the ring.[15] For an ester, common losses include the alkoxy group (-•OCH₂CH₃) or the entire ester group. The bromine atom can also be lost as a radical. The presence of fragment ions containing bromine will also show the characteristic M and M+2 isotopic pattern.

Figure 3: Proposed major fragmentation pathways for the title compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous structural confirmation of Ethyl 4-bromo-2-methylnicotinate. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key ester and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine) while offering further structural corroboration through predictable fragmentation patterns. This multi-technique approach represents a self-validating system, ensuring the highest degree of confidence in the compound's identity for researchers and developers.

References

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 4 - The Royal Society of Chemistry. The Royal Society of Chemistry.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.

-

Interpreting Infrared Spectra - Specac Ltd. Specac Ltd. Available from: [Link]

-

Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. Canadian Science Publishing.

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Emery Pharma. Available from: [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry.

-

Interpreting IR Spectra - Chemistry Steps. Chemistry Steps. Available from: [Link]

- Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. AZoOptics.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. ESA-IPB.

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. Spectroscopy Online. Available from: [Link]

- Infrared Spectra Interpretation Guide. University of Colorado Boulder.

-

Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) - PubChemLite. PubChemLite. Available from: [Link]

- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV

- Supplemental Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. Journal of Chemical and Pharmaceutical Research.

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. ResearchGate. Available from: [Link]

-

13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]

- Nicotinic Acids and Transition Metal Complexes - ResearchGate.

- Methyl 2-bromo-4-ethylnicotin

-

Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. PubChem. Available from: [Link]

-

Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

- Infrared spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.

-

infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available from: [Link]

- FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. ResearchGate. Available from: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_267425121

- Acetic acid, bromo-, ethyl ester - NIST WebBook. NIST.

- ETHYL 2-BROMO-4-METHYLNICOTINATE Suppliers @ ChemicalRegister.com. ChemicalRegister.com.YLNICOTINATE Suppliers @ ChemicalRegister.com. ChemicalRegister.com.

Sources

- 1. guidechem.com [guidechem.com]

- 2. PubChemLite - Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. emerypharma.com [emerypharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

Navigating the Landscape of Brominated Phenethylamines: A Technical Guide to 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)

Introduction: Addressing the Ambiguity of C9H10BrNO2 and Introducing a Key Analog

The molecular formula C9H10BrNO2 represents a variety of structural isomers, each with unique chemical properties and potential applications. Among the documented isomers are compounds such as 2-amino-2-[4-(bromomethyl)phenyl]acetic acid, 2-[(4-bromo-2-methylphenyl)amino]acetic acid, 3-bromo-2-ethoxybenzamide, and 2-amino-5-bromo-3-ethylbenzoic acid.[1][2][3][4] While these structures are chemically valid, the depth of scientific literature and research associated with them is limited.

In contrast, a closely related and extensively studied compound, 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, often surfaces in searches for brominated psychoactive compounds. This molecule, commonly known as 2C-B, possesses the molecular formula C10H14BrNO2 and has garnered significant attention within the fields of neuroscience and pharmacology.[5][6] Due to the wealth of available data and its relevance to drug development professionals, this guide will provide an in-depth technical overview of 2C-B as a representative and highly researched brominated phenethylamine.

This document will delve into the nomenclature, synthesis, pharmacology, and analytical chemistry of 2C-B, offering insights valuable to researchers exploring the structure-activity relationships of psychoactive compounds and developing novel therapeutics targeting the serotonergic system.

IUPAC Nomenclature and Chemical Structure

The precise and unambiguous identification of a chemical entity is paramount in scientific discourse. For the compound commonly referred to as 2C-B, the systematic IUPAC name is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .[5][6]

Synonyms and Common Names:

The chemical structure of 2C-B is characterized by a phenethylamine core with two methoxy groups at the 2 and 5 positions of the benzene ring and a bromine atom at the 4 position. This specific substitution pattern is crucial for its pharmacological activity.

Key Structural Features:

-

Phenethylamine Backbone: The foundational structure for a class of compounds with diverse biological activities, including neurotransmitters and psychoactive drugs.

-

Methoxy Groups (at C2 and C5): These electron-donating groups influence the molecule's polarity and its ability to cross the blood-brain barrier. They are also key to its interaction with serotonin receptors.

-

Bromine Atom (at C4): The presence and position of this halogen atom significantly modulate the compound's potency and the qualitative nature of its psychoactive effects.

Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)

The synthesis of 2C-B is a multi-step process that requires a solid understanding of organic chemistry principles. Several synthetic routes have been documented, with a common pathway starting from 2,5-dimethoxybenzaldehyde. The following is a representative, high-level overview of a common synthetic approach. It is crucial to note that the synthesis of 2C-B is illegal in many jurisdictions due to its status as a controlled substance.[6][8]

Representative Synthetic Pathway

A widely cited method for the synthesis of 2C-B involves the following key transformations:

-

Nitrostyrene Formation: The synthesis typically commences with the Henry condensation of 2,5-dimethoxybenzaldehyde with nitromethane. This reaction, often catalyzed by a base such as ammonium acetate, yields 1-(2,5-dimethoxyphenyl)-2-nitroethene.[9][10]

-

Reduction of the Nitrostyrene: The nitro group of the resulting nitrostyrene is then reduced to an amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).[10] This step produces the intermediate 2,5-dimethoxyphenethylamine.

-

Bromination: The final step is the electrophilic aromatic substitution to introduce the bromine atom onto the benzene ring. This is typically achieved by reacting the 2,5-dimethoxyphenethylamine with elemental bromine in a solvent such as glacial acetic acid.[10] The directing effects of the methoxy and ethylamine groups favor the substitution at the 4-position.

Experimental Protocol: A Conceptual Overview

Step 1: Condensation of 2,5-Dimethoxybenzaldehyde with Nitromethane

-

Reactants: 2,5-Dimethoxybenzaldehyde, Nitromethane, Ammonium acetate (catalyst).

-

Solvent: Typically, a solvent that allows for azeotropic removal of water, such as toluene or isopropanol.[10]

-

Procedure: The reactants are heated under reflux with a Dean-Stark apparatus to remove the water formed during the condensation. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product, 1-(2,5-dimethoxyphenyl)-2-nitroethene, is isolated and purified, often by recrystallization.

Step 2: Reduction of 1-(2,5-Dimethoxyphenyl)-2-nitroethene

-

Reactant: 1-(2,5-Dimethoxyphenyl)-2-nitroethene.

-

Reducing Agent: Lithium aluminum hydride (LAH).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: The nitrostyrene, dissolved in anhydrous THF, is added dropwise to a stirred suspension of LAH in THF under an inert atmosphere (e.g., nitrogen or argon) and typically at reduced temperatures to control the exothermic reaction. After the addition is complete, the mixture is refluxed to ensure complete reduction. The reaction is then carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts, which are then filtered off. The resulting filtrate contains the desired 2,5-dimethoxyphenethylamine.

Step 3: Bromination of 2,5-Dimethoxyphenethylamine

-

Reactant: 2,5-Dimethoxyphenethylamine.

-

Brominating Agent: Elemental bromine (Br2).

-

Solvent: Glacial acetic acid.

-

Procedure: The 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is then added dropwise with stirring, often at room temperature. The reaction leads to the formation of the hydrobromide salt of 2C-B, which may precipitate from the solution. The final product can be isolated by filtration and further purified by recrystallization. To obtain the freebase, the salt is treated with a base.

A simplified workflow for the synthesis of 2C-B.

Pharmacology and Mechanism of Action

2C-B is a psychedelic drug of the phenethylamine class.[5] Its primary mechanism of action involves its interaction with the serotonin receptor system in the brain.

Primary Target: Serotonin 5-HT2A Receptor

The psychoactive effects of 2C-B are primarily mediated through its activity as a partial agonist at the serotonin 5-HT2A receptor.[7] This is a common mechanism shared by many classic psychedelic compounds, such as LSD and psilocybin.[11] The binding of 2C-B to this receptor initiates a cascade of intracellular signaling events that ultimately lead to the altered states of perception, thought, and emotion characteristic of the psychedelic experience.

Other Receptor Interactions

While the 5-HT2A receptor is the main target, 2C-B also exhibits affinity for other serotonin receptors, including the 5-HT2C receptor, where it also acts as a partial agonist.[7] Its interactions with other receptor systems, such as adrenergic receptors, are less well-characterized but may contribute to its overall pharmacological profile, which includes stimulant effects at lower doses.[6]

Dose-Dependent Effects

The pharmacological effects of 2C-B are highly dose-dependent.

-

Low Doses (5-10 mg): At lower doses, 2C-B tends to produce mild stimulant and entactogenic-like effects, with enhanced sensory perception (visual, auditory, and tactile).[5][8]

-

Higher Doses (10-25 mg): As the dose increases, more pronounced psychedelic effects emerge, including visual hallucinations with intense colors and patterns, and significant alterations in thought processes.[5][7]

Sources

- 1. Benzeneacetic acid, (+-)- | C9H10BrNO2 | CID 327550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-[(4-bromo-2-methylphenyl)amino]acetic acid (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-2-ethoxybenzamide | C9H10BrNO2 | CID 177710296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-amino-5-bromo-3-ethylbenzoic acid (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-bromo-2-methylnicotinate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-bromo-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and novel compound synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes the compound's commercial availability, core reactivity, and practical application, offering field-proven insights for its effective utilization in research and development.

Introduction: A Versatile Pyridine Scaffold

Ethyl 4-bromo-2-methylnicotinate (CAS No. 1256818-41-3) is a strategically substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its structure, featuring a reactive bromine atom at the 4-position, an electron-donating methyl group, and an ethyl ester, makes it a prime substrate for a variety of chemical transformations. The pyridine core is a prevalent motif in numerous pharmacologically active compounds, and the specific arrangement of functional groups in this reagent offers a versatile platform for constructing diverse compound libraries, particularly for drug discovery programs. Its utility as a precursor is documented in patent literature, highlighting its role in the development of novel chemical entities.

Physicochemical Properties and Commercial Specifications

Sourcing high-quality starting materials is a critical, self-validating step in any synthetic workflow. The properties of Ethyl 4-bromo-2-methylnicotinate are summarized below, along with typical specifications offered by commercial suppliers.

| Property | Value |

| CAS Number | 1256818-41-3[1] |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | ethyl 4-bromo-2-methylpyridine-3-carboxylate |

| SMILES | CCOC(=O)C1=C(C=CN=C1C)Br[1] |

| Typical Purity | ≥95% |

| Physical Appearance | Off-white to yellow solid or semi-solid |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Commercial Suppliers of Ethyl 4-bromo-2-methylnicotinate

Reliable procurement of this reagent is essential for reproducible research. The following table lists several established chemical suppliers offering Ethyl 4-bromo-2-methylnicotinate. Researchers should always request a certificate of analysis for batch-specific purity data.

| Supplier | Product Notes |

| Sigma-Aldrich | A well-established global supplier offering this compound, often under their BLD Pharmatech partner brand, suitable for research and development purposes.[1] |

| BLD Pharmatech | A specialized manufacturer and supplier of building blocks and intermediates for the pharmaceutical industry, offering various quantities of this reagent.[2] |

| Alfa Chemistry | An ISO 9001:2015 certified organization specializing in research chemicals and building blocks for medicinal chemistry, listing this compound among their product offerings. |

| Guidechem | An online platform that connects buyers with numerous chemical manufacturers and suppliers, listing several sources for CAS 1256818-41-3. |

Core Reactivity: The Chemistry of a Halogenated Pyridine

The synthetic utility of Ethyl 4-bromo-2-methylnicotinate is primarily dictated by the reactivity of the carbon-bromine bond at the 4-position of the pyridine ring.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient compared to benzene, and this effect is amplified by the electron-withdrawing nature of the ethyl nicotinate group. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen and the activating group. The bromine atom at the 4-position serves as an excellent leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr mechanism is a two-step process:

-

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a key stabilizing factor.

-

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion, resulting in the substituted product.

This pathway is energetically favorable due to the ability of the electron-deficient pyridine ring to stabilize the intermediate carbanion.

Caption: Generalized workflow for the SNAr reaction.

Field-Proven Application: Synthesis of 4-Amino-2-methylnicotinate Derivatives

A key application of Ethyl 4-bromo-2-methylnicotinate, as documented in patent literature such as WO2012062722A1, is its use as a precursor for 4-amino-substituted nicotinic acid derivatives. These structures are valuable scaffolds in medicinal chemistry. The following protocol describes a representative SNAr reaction with an amine nucleophile.

Experimental Protocol: General Procedure for Amination

This protocol is a self-validating system for the synthesis of Ethyl 4-amino-2-methylnicotinate derivatives. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To replace the bromine atom at the 4-position with an amino group via Nucleophilic Aromatic Substitution.

Reagents & Materials:

-

Ethyl 4-bromo-2-methylnicotinate (1.0 eq)

-

Amine (e.g., ammonia, primary or secondary amine) (1.5 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Optional: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) if using an amine salt

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry, and appropriately sized reaction vessel (a sealed tube is recommended for volatile amines or reactions above the solvent's boiling point), add Ethyl 4-bromo-2-methylnicotinate (1.0 eq).

-

Causality: A dry vessel is crucial to prevent side reactions with water. A sealed tube ensures that volatile reactants are contained and allows for heating under pressure, which can accelerate the reaction rate.

-

-

Reagent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) to dissolve the starting material. Add the amine nucleophile (1.5 - 3.0 eq). If the amine is provided as a salt (e.g., ammonium chloride), add a non-nucleophilic base to liberate the free amine in situ.

-

Causality: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus increasing its reactivity. An excess of the nucleophile is used to drive the reaction to completion.

-

-

Inert Atmosphere: Seal the vessel and, if using a flask, evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

-

Causality: While not always strictly necessary for SNAr, an inert atmosphere prevents potential oxidation of sensitive substrates or reagents at elevated temperatures.

-

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80°C and 150°C. The optimal temperature and reaction time (typically 4-24 hours) will depend on the nucleophilicity of the amine and must be determined empirically.

-

Causality: SNAr reactions are often slow at room temperature. Thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex.

-

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Causality: Monitoring ensures that the reaction is not stopped prematurely or heated for an unnecessarily long time, which could lead to byproduct formation.

-

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and then brine to remove the high-boiling point solvent (e.g., DMSO) and any inorganic salts.

-

Causality: The aqueous washes are critical for removing the reaction solvent and other water-soluble components, simplifying the subsequent purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired Ethyl 4-amino-2-methylnicotinate derivative.

-

Causality: Purification is essential to remove any unreacted starting materials, excess amine, and any byproducts, ensuring the high purity required for subsequent synthetic steps or biological testing.

-

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is paramount. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

Ethyl 4-bromo-2-methylnicotinate is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity, centered on the C4-bromo position, allows for reliable and predictable transformations, particularly through Nucleophilic Aromatic Substitution. With a secure supply chain from reputable commercial vendors, this reagent is readily accessible for researchers aiming to synthesize novel substituted pyridine compounds for a wide range of applications, from drug discovery to materials science.

References

-

PubChem. Ethyl 4-bromo-2-methylnicotinate. National Center for Biotechnology Information. Available at: [Link] (Accessed January 16, 2026).

- CymitQuimica.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link] (Accessed January 16, 2026).

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link] (Accessed January 16, 2026).

- WO2012062722A1. PYRIDINE DERIVATIVES AS KINASE INHIBITORS. Google Patents.

Sources

Methodological & Application

Application Note: Ethyl 4-bromo-2-methylnicotinate as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Abstract

Substituted pyridine cores are foundational motifs in medicinal chemistry and materials science. Ethyl 4-bromo-2-methylnicotinate is a highly valuable and versatile starting material, offering multiple reaction vectors for the construction of complex molecular architectures. The strategic placement of the bromo, methyl, and ethyl ester groups allows for a diverse range of transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and subsequent cyclization reactions. This guide provides researchers, chemists, and drug development professionals with a detailed overview of key synthetic strategies, field-proven protocols, and the mechanistic rationale behind the derivatization of this powerful building block.

Introduction: The Strategic Value of Ethyl 4-bromo-2-methylnicotinate